molecular formula C6H14N2 B1398121 (R)-1,3-Dimethylpiperazine CAS No. 1033717-21-3

(R)-1,3-Dimethylpiperazine

Cat. No. B1398121
CAS RN: 1033717-21-3
M. Wt: 114.19 g/mol
InChI Key: FMMUNDXXVADKHS-ZCFIWIBFSA-N
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Description

(R)-1,3-Dimethylpiperazine, also known as (R)-1,3-DMP, is a cyclic diamine compound found in nature, as well as being synthetically produced in laboratories. It is an important component of many synthetically produced organic compounds, and is used in a variety of scientific research applications, such as pharmacology and biochemistry. This article will provide an overview of (R)-1,3-DMP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Nuclear Magnetic Resonance Studies

  • Nuclear Spin Resonance and Relaxation : A study by Tzalmona and Kaplan (1974) used a pulsed free decay nuclear magnetic resonance system to study the 14N nuclear quadrupole resonance in N, N1-dimethylpiperazine. They measured quadrupole frequencies and spin-lattice relaxation times, contributing to our understanding of molecular motion and interactions at the atomic level (Tzalmona & Kaplan, 1974).

Chemical Structure Analysis

  • Radical Cation Structure and Interaction : Brouwer et al. (1994, 1998) conducted studies involving resonance Raman spectroscopy and quantum chemical calculations to explore the radical cation of N, N-dimethylpiperazine. Their research provides insights into the molecular geometry and interaction dynamics following ionization, particularly focusing on nitrogen 'lone pairs' interactions (Brouwer et al., 1994), (Brouwer et al., 1998).

Crystallography and Molecular Structures

Application in Materials Science

  • Polyurethane Foam Production : Samarappuli and Liyanage (2018) evaluated the effectiveness of 1,4-dimethylpiperazine as a catalyst in polyether foam production, highlighting its potential utility in materials science (Samarappuli & Liyanage, 2018).

properties

IUPAC Name

(3R)-1,3-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMUNDXXVADKHS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290836
Record name Piperazine, 1,3-dimethyl-, (3R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,3-Dimethylpiperazine

CAS RN

1788041-52-0
Record name Piperazine, 1,3-dimethyl-, (3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1,3-dimethyl-, (3R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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